![molecular formula C7H6BrN3O2 B13314680 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314680.png)
3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves a multi-step process. One efficient method reported involves the use of a Suzuki–Miyaura cross-coupling reaction. This reaction is performed using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the starting material. The reaction conditions include the use of aryl and heteroaryl boronic acids, with a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura cross-coupling reaction provides a scalable and efficient route that can be adapted for larger-scale production. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst system, and microwave-assisted conditions.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one and its derivatives involves the inhibition of specific enzymes or receptors. For instance, some derivatives have shown inhibitory activity against monoamine oxidase B, which is involved in the degradation of neurotransmitters in the brain . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A closely related compound used as a starting material in the synthesis of 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds have shown activity as TRK inhibitors and are structurally similar to pyrazolo[1,5-a]pyrimidines.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo efficient cross-coupling reactions and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6BrN3O2 |
|---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
3-bromo-6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H6BrN3O2/c1-13-5-3-11-6(10-7(5)12)4(8)2-9-11/h2-3H,1H3,(H,10,12) |
InChI Key |
FSDHVUZHDFSPQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=C(C=N2)Br)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



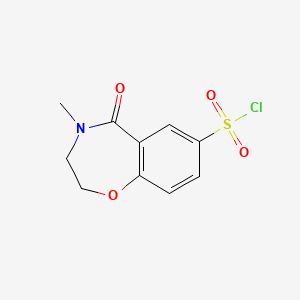
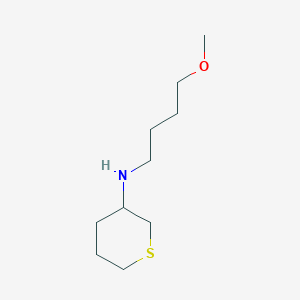
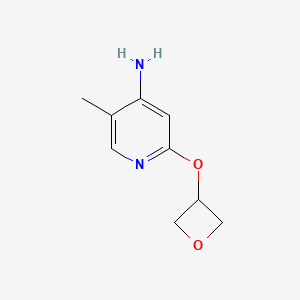

![2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13314636.png)
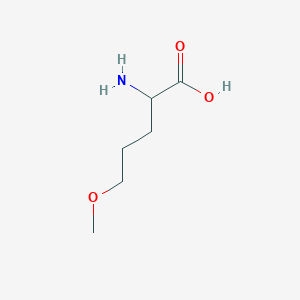
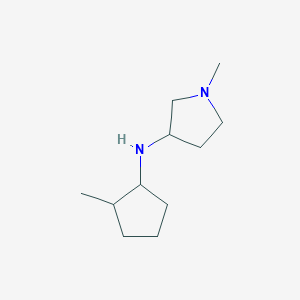

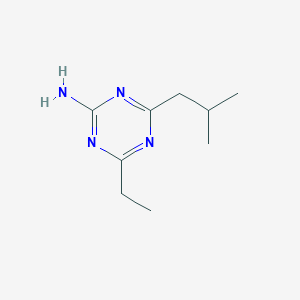
amine](/img/structure/B13314671.png)



